molecular formula C12H11NO4S B428363 2-(1H-indol-3-ylsulfanyl)succinic acid CAS No. 54466-96-5

2-(1H-indol-3-ylsulfanyl)succinic acid

Cat. No.: B428363
CAS No.: 54466-96-5
M. Wt: 265.29g/mol
InChI Key: XMVFTKYTDYMUNF-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)succinic acid is a succinic acid derivative featuring an indole moiety linked via a sulfanyl (-S-) group at the 3-position of the indole ring. Succinic acid, a dicarboxylic acid and intermediate in the citric acid cycle, serves as the backbone for this compound . The indole group, a bicyclic aromatic heterocycle, is biologically significant due to its prevalence in natural products (e.g., tryptophan, serotonin) and pharmaceuticals.

Properties

CAS No.

54466-96-5

Molecular Formula

C12H11NO4S

Molecular Weight

265.29g/mol

IUPAC Name

2-(1H-indol-3-ylsulfanyl)butanedioic acid

InChI

InChI=1S/C12H11NO4S/c14-11(15)5-9(12(16)17)18-10-6-13-8-4-2-1-3-7(8)10/h1-4,6,9,13H,5H2,(H,14,15)(H,16,17)

InChI Key

XMVFTKYTDYMUNF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)SC(CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SC(CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic Acid (Compound 13)

  • Structure : A benzylidene-substituted succinic acid with bulky tert-butyl and hydroxyl groups.
  • Bioactivity : Exhibits high potency as a nuclear receptor ligand, enzyme inhibitor (e.g., cyclooxygenase), GPCR ligand, and ion channel modulator. Computational studies rank it as the most bioactive among substituted benzylidene-succinic acids, outperforming butylated hydroxytoluene (BHT) and unmodified succinic acid .
  • Toxicity: Predicted to be non-toxic with favorable safety profiles in silico .
  • Pharmacokinetics : Enhanced lipophilicity (logP) due to tert-butyl groups may improve membrane permeability compared to the indolylsulfanyl derivative.

Aliphatic Succinic Acid Derivatives (Glutaric Acid, 3,3-Dimethylglutaric Acid)

  • Structure : Differ in chain length (glutaric acid: 5-carbon) and branching (3,3-dimethylglutaric acid).
  • Bioactivity : Used as P3 position modifiers in protease inhibitors. Shorter chains (succinic acid) favor binding efficiency, while branched derivatives may reduce enzymatic degradation .
  • Toxicity : Generally low toxicity but less target specificity compared to aromatic-substituted analogs.

2-(3-Methylthiophen-2-yl)succinic Acid

  • Structure : Thiophene ring substituted at the 2-position with a methyl group.
  • Bioactivity: Serves as a precursor for anticonvulsant and antinociceptive agents. The thiophene’s electron-rich nature enhances interactions with ion channels but may reduce nuclear receptor affinity compared to indole derivatives .

2-(6-Methyl-1H-Indol-3-yl)acetic Acid

  • Structure: Indole linked to acetic acid (monocarboxylic) instead of succinic acid.
  • Indole’s aromaticity may still support receptor binding .

2-(2,6-Dichlorophenyl)succinic Acid

  • Structure : Chlorinated phenyl group introduces steric bulk and electronegativity.
  • Bioactivity: Used in synthesizing agrochemicals and polymers.

2-(1,3-Benzothiazol-2-Ylthio)succinic Acid

  • Structure : Benzothiazole substituent with a sulfur atom in the heterocycle.
  • Bioactivity : Marketed for applications in catalysis and materials science. The benzothiazole’s planar structure may improve π-π stacking in enzyme active sites but lacks indole’s hydrogen-bonding versatility .

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

  • Structure : Isoindole-dione fused ring system.
  • Bioactivity: Used in polymer synthesis and biochemical studies.

Comparative Analysis Table

Compound Key Substituent Bioactivity Highlights Toxicity Profile Pharmacokinetic Notes
2-(1H-Indol-3-ylsulfanyl)succinic acid Indole-3-sulfanyl Expected enzyme inhibition, receptor modulation Predicted low (inferred) Moderate solubility due to -SH group
Compound 13 Benzylidene (tert-butyl) Nuclear receptor ligand, COX inhibition Non-toxic High lipophilicity
Glutaric acid Aliphatic chain Protease inhibition support Low High aqueous solubility
2-(3-Methylthiophen-2-yl)succinic acid Thiophene Ion channel modulation Moderate Moderate membrane permeability
2-(2,6-Dichlorophenyl)succinic acid Dichlorophenyl Agrochemical synthesis Higher cytotoxicity Enhanced reactivity
2-(1,3-Benzothiazol-2-Ylthio)succinic acid Benzothiazole Catalytic applications Low Planar structure aids stacking

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